![molecular formula C15H13ClO2 B1355429 4-[(4-甲基苄基)氧基]苯甲酰氯 CAS No. 62290-55-5](/img/structure/B1355429.png)

4-[(4-甲基苄基)氧基]苯甲酰氯

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

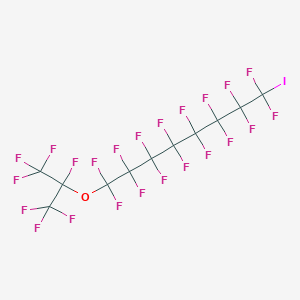

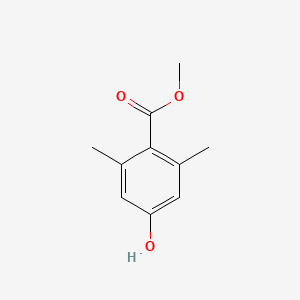

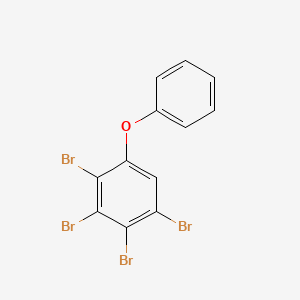

“4-[(4-Methylbenzyl)oxy]benzoyl chloride” is a chemical compound with the molecular formula C15H13ClO2 . It is one of the reactive acylating agents that can react with carboxylic acids, alcohols, and amines to yield respective carboxylic anhydrides, esters, and amides .

Synthesis Analysis

The synthesis of “4-[(4-Methylbenzyl)oxy]benzoyl chloride” involves the reaction of 4-methoxybenzyl chloride (PMBCl) with carboxylic acids in the presence of triethylamine . This method has been successful with glycine derivatives, which could subsequently be used in the synthesis of more complex peptides .Molecular Structure Analysis

The molecular structure of “4-[(4-Methylbenzyl)oxy]benzoyl chloride” can be viewed using Java or Javascript . The molecular weight of this compound is 260.72 .Chemical Reactions Analysis

“4-[(4-Methylbenzyl)oxy]benzoyl chloride” can react with carboxylic acids, alcohols, and amines to yield respective carboxylic anhydrides, esters, and amides . It can also react with potassium thiocyanate to yield an isothiocyanate derivative via a nucleophilic addition-elimination mechanism .Physical And Chemical Properties Analysis

The physical and chemical properties of “4-[(4-Methylbenzyl)oxy]benzoyl chloride” include a molecular weight of 260.72 . More detailed properties such as boiling point, melting point, and density are not available in the search results.科学研究应用

Liquid Crystalline Compounds

“4-[(4-Methylbenzyl)oxy]benzoyl chloride” may be used in the design of liquid crystalline compounds due to its structural properties. Similar alkylbenzoates have been utilized for this purpose, aiming to create materials with unique optical and electronic characteristics .

Organogelators

The compound could serve as a precursor for functionalized poly(-benzyl ether) dendrimers with methyl ester decorations, which are known to be efficient organogelators. These materials can form gel-like structures in organic solvents and have potential applications in drug delivery systems .

Non-linear Optical Materials

Due to its molecular structure, “4-[(4-Methylbenzyl)oxy]benzoyl chloride” might be suitable for the development of non-linear optical materials. These materials are important for various photonic applications, including laser technology and optical data processing .

Pharmaceutical Uses

Hydrazine-based compounds, which share a similar chemical moiety with our compound of interest, are prominent in pharmaceuticals. They are used in the synthesis of various drugs due to their reactivity and ability to form stable hydrazone linkages .

Chemical Synthesis

This compound could be involved in chemical synthesis processes as an intermediate or a reagent due to its reactive benzoyl chloride group, which can participate in acylation reactions essential for constructing complex organic molecules .

Proteomics Research

“4-[(4-Methylbenzyl)oxy]benzoyl chloride” is available for purchase as a specialty product for proteomics research. It may be used in the study of proteins and peptides, possibly as a derivatization agent to enhance detection and analysis .

作用机制

安全和危害

未来方向

“4-[(4-Methylbenzyl)oxy]benzoyl chloride” can be used as a radical precursor in visible-light photocatalysis to synthesize various heterocyclic compounds . It can also be used to synthesize acylphosphine ligands for the rhodium-catalyzed hydrosilylation of alkenes . It is a specialty product for proteomics research .

属性

IUPAC Name |

4-[(4-methylphenyl)methoxy]benzoyl chloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H13ClO2/c1-11-2-4-12(5-3-11)10-18-14-8-6-13(7-9-14)15(16)17/h2-9H,10H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YHSDRZQPMLLING-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)COC2=CC=C(C=C2)C(=O)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H13ClO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20554792 |

Source

|

| Record name | 4-[(4-Methylphenyl)methoxy]benzoyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20554792 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

260.71 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-[(4-Methylbenzyl)oxy]benzoyl chloride | |

CAS RN |

62290-55-5 |

Source

|

| Record name | 4-[(4-Methylphenyl)methoxy]benzoyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20554792 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

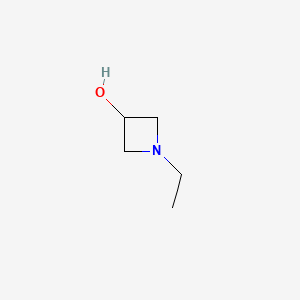

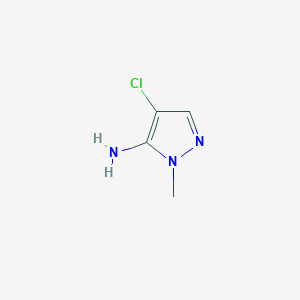

![5-[[4-(Hydroxymethyl)phenoxy]methyl]-3-propan-2-yl-1,3-oxazolidin-2-one](/img/structure/B1355357.png)